molecular formula C9H14N2O2S B1456621 N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1219976-19-8

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No.: B1456621
CAS No.: 1219976-19-8
M. Wt: 214.29 g/mol
InChI Key: DKDIZAIZJZFXIX-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . It belongs to the class of aromatic compounds and is characterized by the presence of a methylsulfonyl group attached to a benzene ring, along with two dimethylamino groups.

Preparation Methods

The synthesis of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Methylation: The amino group is methylated to form the dimethylamino group.

    Sulfonylation: Finally, a methylsulfonyl group is introduced to complete the synthesis.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.

Scientific Research Applications

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine, also known by its CAS number 1219976-19-8, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural insights.

  • Molecular Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 214.29 g/mol
  • CAS Number : 1219976-19-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. The compound is characterized as an aromatic amine with potential applications in pharmaceuticals.

While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest that it may influence enzyme activities similar to other methylsulfonyl-substituted compounds. Structurally related compounds have demonstrated various biological effects, including anti-inflammatory and anticancer activities.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is helpful. The table below summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
N,N-Dimethyl-4-methylsulfonylaniline Dimethyl substitution on the amineAnticancer
4-Amino-N,N-diethylbenzenesulfonamide Diethyl group instead of methyl groupsAntimicrobial
4-Methylsulfonylaniline Lacks additional substituentsAnti-inflammatory

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds similar to this compound:

  • Inhibition Studies : Research indicates that methylsulfonyl derivatives can exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, a recent study found that certain methylsulfonyl-substituted compounds demonstrated selectivity for COX-2 over COX-1, suggesting potential for anti-inflammatory drug development .
  • Anticancer Potential : Analogous compounds have shown promise in inhibiting cancer cell proliferation. For example, one study reported that a related compound inhibited mitochondrial function in pancreatic cancer cells with an IC50 value of 0.58 μM . This suggests that this compound may also possess anticancer properties worth exploring.
  • Toxicological Assessments : Toxicity profiles for similar compounds indicate that while some exhibit beneficial biological activities, they may also present risks such as irritancy or cytotoxicity at higher concentrations . Understanding these profiles is crucial for therapeutic applications.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-4-5-9(8(10)6-7)14(3,12)13/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDIZAIZJZFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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